Cas no 2648934-66-9 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid)

(2R)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in solid-phase peptide synthesis (SPPS). The Fmoc moiety provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while preserving acid-labile side chains. The stereocenter at the 2-position ensures chiral integrity, critical for peptide structure and function. This compound’s structural features, including the branched alkyl side chain, contribute to its utility in constructing complex peptides with enhanced stability or specific conformational properties. Its compatibility with standard SPPS protocols makes it a valuable intermediate for researchers in medicinal chemistry and biochemistry.
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid structure
2648934-66-9 structure
Product Name:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid
CAS No:2648934-66-9
MF:C25H30N2O5
MW:438.516107082367
CID:6527962
PubChem ID:165808280
Update Time:2025-08-03

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid
    • EN300-1514394
    • 2648934-66-9
    • (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
    • Inchi: 1S/C25H30N2O5/c1-4-16(13-22(28)27-23(15(2)3)24(29)30)26-25(31)32-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,15-16,21,23H,4,13-14H2,1-3H3,(H,26,31)(H,27,28)(H,29,30)/t16?,23-/m1/s1
    • InChI Key: RVDKDADBMGQCHR-IJBYHRAESA-N
    • SMILES: O(C(NC(CC)CC(N[C@@H](C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 105Ų

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1514394-0.05g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2648934-66-9
0.05g
$2044.0 2023-06-05
Enamine
EN300-1514394-0.1g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2648934-66-9
0.1g
$2142.0 2023-06-05
Enamine
EN300-1514394-0.25g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2648934-66-9
0.25g
$2239.0 2023-06-05
Enamine
EN300-1514394-0.5g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2648934-66-9
0.5g
$2336.0 2023-06-05
Enamine
EN300-1514394-1.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2648934-66-9
1g
$2433.0 2023-06-05
Enamine
EN300-1514394-2.5g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2648934-66-9
2.5g
$4771.0 2023-06-05
Enamine
EN300-1514394-5.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2648934-66-9
5g
$7058.0 2023-06-05
Enamine
EN300-1514394-10.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2648934-66-9
10g
$10464.0 2023-06-05
Enamine
EN300-1514394-50mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2648934-66-9
50mg
$2044.0 2023-09-27
Enamine
EN300-1514394-100mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2648934-66-9
100mg
$2142.0 2023-09-27

Additional information on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid

Research Briefing on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid (CAS: 2648934-66-9)

The compound (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid (CAS: 2648934-66-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, structural characteristics, and biological relevance.

Recent studies highlight the role of this compound as a key intermediate in solid-phase peptide synthesis (SPPS). The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its utility in the stepwise assembly of peptides, ensuring high yield and purity. Researchers have optimized synthetic protocols to improve the efficiency of incorporating this building block into complex peptide sequences, particularly those targeting protein-protein interactions.

Structural analyses using NMR spectroscopy and X-ray crystallography reveal that the (2R)-configuration at the chiral center is critical for maintaining the stereochemical integrity of synthesized peptides. The compound's methylbutanoic acid moiety further contributes to its stability under SPPS conditions, minimizing racemization and side reactions. These properties make it a preferred choice for synthesizing bioactive peptides with therapeutic potential.

In biological studies, derivatives of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid have shown promise as modulators of enzymatic activity. For instance, peptides incorporating this scaffold exhibit inhibitory effects on proteases involved in inflammatory pathways, suggesting applications in autoimmune disease treatment. Ongoing preclinical trials are evaluating its pharmacokinetics and toxicity profiles to assess its viability as a drug candidate.

Future research directions include exploring its use in combinatorial chemistry libraries and developing novel delivery systems to enhance bioavailability. Collaborative efforts between academia and industry aim to scale up production while maintaining cost-effectiveness, addressing current limitations in large-scale peptide manufacturing.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.